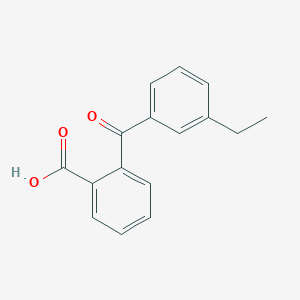![molecular formula C17H14N2O2 B12551739 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 143423-44-3](/img/structure/B12551739.png)
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrroloquinazolines This compound is characterized by its unique structure, which includes a phenoxy group attached to a dihydropyrroloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or pyrroloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different pharmacological properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but lack the phenoxy group.
Quinazolin-4(3H)-ones: These compounds have a quinazoline core but differ in the substitution pattern.
Uniqueness
The presence of the phenoxy group in 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to novel applications.
Properties
CAS No. |
143423-44-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-phenoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-8-4-5-9-14(13)18-16-15(10-11-19(16)17)21-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
InChI Key |
WUWKVQJCGFHDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


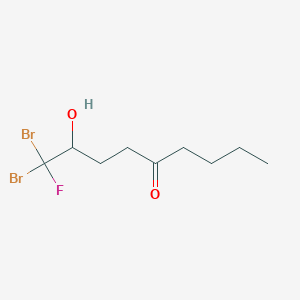
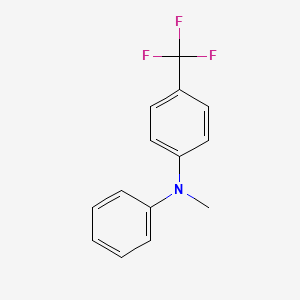

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

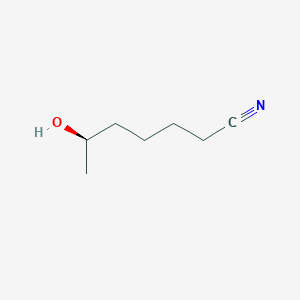
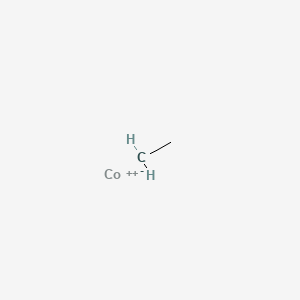
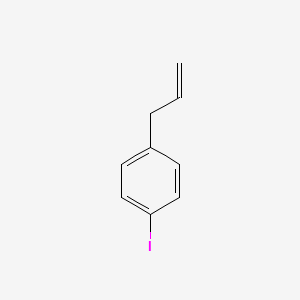


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)

